Cas no 955226-89-8 (2-(3-methylphenyl)-N-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}acetamide)

2-(3-methylphenyl)-N-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}acetamide is a specialized organic compound featuring a pyrrolidinone core substituted with acetamide and aromatic methylphenyl groups. Its structural complexity offers potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both 3-methylphenyl and 4-methylphenyl moieties may enhance lipophilicity and binding affinity in target interactions. The pyrrolidin-5-one scaffold is known for its conformational rigidity, which can contribute to improved metabolic stability. This compound is suited for applications requiring precise molecular modifications, such as drug discovery or material science, where tailored physicochemical properties are critical. Handling should adhere to standard safety protocols for fine chemicals.
2-(3-methylphenyl)-N-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}acetamide structure
955226-89-8 structure
Product Name:2-(3-methylphenyl)-N-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}acetamide
CAS No:955226-89-8
MF:C21H24N2O2
MW:336.427465438843
CID:5923784
PubChem ID:16919049
Update Time:2025-06-22

2-(3-methylphenyl)-N-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetamide, 3-methyl-N-[[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]methyl]-
    • F2370-0868
    • AKOS024643655
    • 955226-89-8
    • N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2-(m-tolyl)acetamide
    • 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide
    • 2-(3-methylphenyl)-N-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}acetamide
    • Inchi: 1S/C21H24N2O2/c1-15-6-8-19(9-7-15)23-14-18(12-21(23)25)13-22-20(24)11-17-5-3-4-16(2)10-17/h3-10,18H,11-14H2,1-2H3,(H,22,24)
    • InChI Key: JUKJELJBLKYKJC-UHFFFAOYSA-N
    • SMILES: C1(CC(NCC2CC(=O)N(C3=CC=C(C)C=C3)C2)=O)=CC=CC(C)=C1

Computed Properties

  • Exact Mass: 336.183778013g/mol
  • Monoisotopic Mass: 336.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 471
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • Density: 1.145±0.06 g/cm3(Predicted)
  • Boiling Point: 639.8±48.0 °C(Predicted)
  • pka: 15.48±0.46(Predicted)

2-(3-methylphenyl)-N-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}acetamide Pricemore >>

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Additional information on 2-(3-methylphenyl)-N-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}acetamide

2-(3-methylphenyl)-N-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}acetamide: A Comprehensive Overview

2-(3-methylphenyl)-N-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}acetamide is a complex organic compound with the CAS number 955226-89-8. This compound has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule is characterized by its intricate arrangement of functional groups, which contribute to its versatile reactivity and biological activity.

The core structure of this compound consists of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The pyrrolidine ring is substituted at the 5-position with a ketone group (hence the "5-oxo" designation), creating a lactam structure. This feature is crucial for the compound's stability and reactivity. Additionally, the molecule features two aromatic substituents: a 3-methylphenyl group attached to an acetyl moiety and a 4-methylphenyl group attached to the nitrogen atom of the pyrrolidine ring. These substituents not only enhance the compound's solubility but also play a significant role in its pharmacokinetic properties.

Recent studies have highlighted the potential of 955226-89-8 as a precursor for drug development. Researchers have explored its ability to act as a building block for bioactive molecules, particularly in the context of enzyme inhibition and receptor targeting. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, making them promising candidates for anticancer drug development.

In addition to its pharmaceutical applications, 2-(3-methylphenyl)-N-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}acetamide has shown potential in agrochemicals. Its ability to modulate plant growth hormones has led to investigations into its use as a plant growth regulator. A 2023 research article in *Phytochemistry Letters* reported that this compound can enhance stress tolerance in crops by modulating abiotic stress-responsive pathways.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrrolidine ring. Key steps include nucleophilic substitution reactions and oxidation processes to introduce the ketone group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.

From an environmental perspective, understanding the fate and transport of 955226-89-8 in ecosystems is crucial. A 2023 study published in *Environmental Science & Technology* investigated its biodegradation pathways under aerobic conditions, revealing that it undergoes rapid mineralization under specific microbial communities. This information is vital for assessing its environmental impact and ensuring sustainable use.

In conclusion, 955226-89-8, or 2-(3-methylphenyl)-N-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}acetamide, represents a versatile and multifaceted compound with significant potential across various industries. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool for future innovations in science and technology.

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